2-[(E)-2-(6-chloro-1,3-benzodioxol-5-yl)ethenyl]quinoline
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Overview
Description
2-[(E)-2-(6-chloro-1,3-benzodioxol-5-yl)ethenyl]quinoline is an organic compound that features a quinoline core substituted with a 6-chloro-1,3-benzodioxole moiety via an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(6-chloro-1,3-benzodioxol-5-yl)ethenyl]quinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-chloro-1,3-benzodioxole and quinoline derivatives.
Coupling Reaction: A common method involves a Heck reaction, where the 6-chloro-1,3-benzodioxole is coupled with a quinoline derivative in the presence of a palladium catalyst and a base such as triethylamine. The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (e.g., 100-150°C).
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Heck reaction with optimizations for cost-effectiveness and yield. This could include the use of continuous flow reactors and more efficient catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(6-chloro-1,3-benzodioxol-5-yl)ethenyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethenyl linkage to an ethyl linkage.
Substitution: The chloro group on the benzodioxole ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Ethyl-substituted quinoline derivatives.
Substitution: Amino or thio-substituted benzodioxole derivatives.
Scientific Research Applications
2-[(E)-2-(6-chloro-1,3-benzodioxol-5-yl)ethenyl]quinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(6-chloro-1,3-benzodioxol-5-yl)ethenyl]quinoline involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell cycle arrest and apoptosis. Additionally, it may inhibit specific enzymes involved in cell proliferation pathways, contributing to its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
6-chloro-1,3-benzodioxole: Shares the benzodioxole moiety but lacks the quinoline core.
Quinoline derivatives: Compounds like chloroquine and quinine, which have different substituents on the quinoline ring.
Uniqueness
2-[(E)-2-(6-chloro-1,3-benzodioxol-5-yl)ethenyl]quinoline is unique due to its combination of the quinoline core and the 6-chloro-1,3-benzodioxole moiety, which imparts distinct electronic and biological properties. This combination enhances its potential for various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[(E)-2-(6-chloro-1,3-benzodioxol-5-yl)ethenyl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO2/c19-15-10-18-17(21-11-22-18)9-13(15)6-8-14-7-5-12-3-1-2-4-16(12)20-14/h1-10H,11H2/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYMZWQCXKIANC-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=CC3=NC4=CC=CC=C4C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/C3=NC4=CC=CC=C4C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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